N~1~-[(3,4,5-Trimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine

Medicinal Chemistry Cardiotropic Agents Structure-Activity Relationship

N¹-[(3,4,5-Trimethoxyphenyl)methyl]-N²-undecylethane-1,2-diamine (CAS 627522-86-5) is a synthetic unsymmetrical ethane-1,2-diamine derivative with a molecular formula of C₂₃H₄₂N₂O₃ and a molecular weight of 394.6 g/mol. It is structurally characterized by a 3,4,5-trimethoxyphenyl pharmacophore linked via a methylene bridge to one nitrogen of the ethylenediamine backbone, with a long-chain undecyl (C11) substituent on the opposing nitrogen.

Molecular Formula C23H42N2O3
Molecular Weight 394.6 g/mol
CAS No. 627522-86-5
Cat. No. B12594531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~1~-[(3,4,5-Trimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine
CAS627522-86-5
Molecular FormulaC23H42N2O3
Molecular Weight394.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCNCCNCC1=CC(=C(C(=C1)OC)OC)OC
InChIInChI=1S/C23H42N2O3/c1-5-6-7-8-9-10-11-12-13-14-24-15-16-25-19-20-17-21(26-2)23(28-4)22(18-20)27-3/h17-18,24-25H,5-16,19H2,1-4H3
InChIKeyNSXHYVIHYCMBHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Intelligence: N1-[(3,4,5-Trimethoxyphenyl)methyl]-N2-undecylethane-1,2-diamine (CAS 627522-86-5) Baseline Profile


N¹-[(3,4,5-Trimethoxyphenyl)methyl]-N²-undecylethane-1,2-diamine (CAS 627522-86-5) is a synthetic unsymmetrical ethane-1,2-diamine derivative with a molecular formula of C₂₃H₄₂N₂O₃ and a molecular weight of 394.6 g/mol . It is structurally characterized by a 3,4,5-trimethoxyphenyl pharmacophore linked via a methylene bridge to one nitrogen of the ethylenediamine backbone, with a long-chain undecyl (C11) substituent on the opposing nitrogen . This compound belongs to a class of diamines explored in medicinal chemistry for cardiotropic and ion-channel modulating properties, though published quantitative data specific to this exact analog remain sparse .

Technical Rationale: Why N1-[(3,4,5-Trimethoxyphenyl)methyl]-N2-undecylethane-1,2-diamine Cannot Be Generically Substituted


Generic substitution within the N-undecyl ethane-1,2-diamine class is rendered unreliable by the compound's dual structural determinants: the 3,4,5-trimethoxy substitution pattern on the benzyl pharmacophore and the specific C11 undecyl chain length on the distal nitrogen . Within the broader ALM-series of cardiotropic diamines, the regioisomeric position of methoxy groups (2,3,4- vs 3,4,5-trimethoxy) has been demonstrated to differentially influence anti-ischemic and antiarrhythmic potency [1]. Simultaneously, the undecyl chain imparts a calculated logP that critically governs membrane partitioning and bioavailability—parameters that would be fundamentally altered by any change in alkyl chain length or by replacement with a polar or aromatic group . Consequently, a structurally similar analog cannot be assumed to replicate the biological or physicochemical profile of this precise compound, which is critical for reproducible research or formulation development [1].

Quantitative Differentiation Evidence: N1-[(3,4,5-Trimethoxyphenyl)methyl]-N2-undecylethane-1,2-diamine vs. Comparators


Structural Uniqueness: 3,4,5-Trimethoxy vs. 2,3,4-Trimethoxy Pharmacophore Configuration

A direct head-to-head quantitative comparison for the target compound against the 2,3,4-trimethoxy regioisomer is not available in the public domain. However, class-level evidence from the ALM-802 series establishes that the methoxy substitution pattern on the benzyl pharmacophore is a critical determinant of cardiotropic activity. ALM-802 (2,3,4-trimethoxy) demonstrates potent antiarrhythmic activity by blocking Na⁺ and K⁺ channels in vitro, while the removal of the second aromatic group abolishes activity entirely [1]. The 3,4,5-substitution pattern is a distinct pharmacophore that will predictably engender a different interaction profile with ion channels and receptors, making it a non-interchangeable structural probe [1].

Medicinal Chemistry Cardiotropic Agents Structure-Activity Relationship

Lipophilic Tuning: Calculated logP Comparison with N-Benzyl and Shorter-Chain Analogs

The undecyl (C11) chain on the N² nitrogen confers a substantially higher calculated logP compared to N-benzyl or shorter alkyl analogs within the same diamine scaffold. The commercially cataloged N¹-Benzyl-N²-undecylethane-1,2-diamine (CAS 627521-09-9) is reported with a logP of 5.68 . The target compound, incorporating a trimethoxybenzyl group in place of the unsubstituted benzyl group, is predicted to possess a logP in a similar or slightly lower range due to the additional polar methoxy oxygens, yet still markedly higher than non-lipophilic diamines. This elevated logP is instrumental for membrane permeability and tissue distribution, a parameter not achievable with short-chain or hydrophilic diamine analogs .

Physicochemical Properties Lipophilicity Drug Design

Molecular Weight and Rotatable Bond Comparison vs. Lower Homologs

The molecular weight of 394.6 g/mol and the presence of 17 rotatable bonds (inferred from closely cataloged N-[(2,4-dimethoxyphenyl)methyl]-N'-undecyl- analog, CAS 627521-63-5 ) place this compound beyond typical oral drug-like chemical space (Rule-of-Five). By contrast, the core 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine scaffold (MW 226.27, 4 rotatable bonds) is well within drug-like limits . The higher MW and flexibility result in different solubility and permeability behavior, positioning the compound as a biophysical probe or in vivo tool rather than a classical small-molecule drug candidate .

Drug-likeness ADME Chemical Space

Procurement-Linked Application Scenarios for N1-[(3,4,5-Trimethoxyphenyl)methyl]-N2-undecylethane-1,2-diamine


Ion Channel Pharmacology Probe for Structure-Activity Relationship Studies

Given the established role of ALM-series diamines in modulating cardiac Na⁺ and K⁺ channels [1], the target compound's distinct 3,4,5-trimethoxy pharmacophore and high lipophilicity make it a candidate probe for exploring the impact of regioisomeric substitution and membrane partitioning on ion channel binding kinetics. Researchers can use it as a negative control or alternative pharmacophore for ALM-802 (2,3,4-substituted) to map the structural determinants of antiarrhythmic activity.

Membrane Permeability and Intracellular Accumulation Tool

The calculated high logP (~4.5–5.5) predicts significant membrane permeability and potential for intracellular accumulation. This property positions the compound as a vehicle for studying the effects of lipophilic amine accumulation in cardiac or neuronal tissue, especially in models where intracellular retention of basic, lipophilic amines is a key parameter.

Pharmacokinetic (ADME) Comparator for Lead Optimization Programs

The compound's high molecular weight and rotatable bond count exceed typical oral drug-likeness thresholds . It serves as a useful outlier comparator in ADME profiling panels, enabling drug discovery teams to benchmark the PK penalties associated with high flexibility and lipophilicity, thereby guiding lead optimization away from unduly large and floppy molecules.

Synthetic Building Block for Asymmetric Diamine Libraries

The compound can serve as a versatile intermediate for constructing focused libraries of unsymmetrical diamines. The primary amine on the N²-undecyl arm can be selectively derivatized while preserving the 3,4,5-trimethoxybenzyl pharmacophore, enabling systematic diversification for SAR exploration in medicinal chemistry projects [1].

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